2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide

Overview

Description

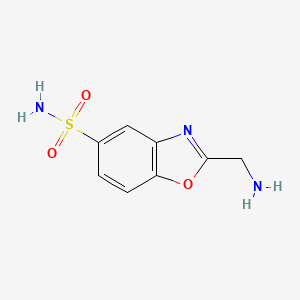

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonamide group at the 5-position

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial properties .

Mode of Action

It’s suggested that similar compounds can interact with bacterial membranes, promoting membrane permeability and allowing antibiotics to reach their intracellular target .

Biochemical Pathways

It’s suggested that similar compounds can affect bacterial membrane-related resistance mechanisms .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s suggested that similar compounds can exhibit superior activity against all gram-negative strains tested, even colistin- and multi-drug resistant strains .

Action Environment

It’s worth noting that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the sulfonamide group, which acts as a zinc-binding moiety, inhibiting the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonamide group of the compound is crucial for its binding to the active site of enzymes such as carbonic anhydrase. This binding inhibits the enzyme’s activity by blocking the access of substrates to the catalytic site. Additionally, this compound can modulate the activity of other enzymes and proteins through allosteric interactions, leading to changes in their conformation and function. These molecular interactions can result in downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over time. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and metabolic activity. These effects are time-dependent and can vary based on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to adverse effects such as organ damage, altered physiological functions, and even mortality. The threshold effects and toxicological profile of the compound are critical for determining its safe and effective dosage in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminomethylphenol with a sulfonyl chloride under basic conditions to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted benzoxazole derivatives with various functional groups replacing the sulfonamide group.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound exhibit broad-spectrum antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several derivatives of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide against Escherichia coli and Staphylococcus aureus, it was found that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 32 µg/mL, demonstrating significant potency compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 64 | Staphylococcus aureus |

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells like MDA-MB-231. The mechanism involves the modulation of apoptotic pathways and cell cycle regulators.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis.

| Compound | Cell Line | Annexin V-FITC Positive Cells (%) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Compound 4e | MDA-MB-231 | 22.04 |

Biochemical Applications

The compound has shown promise as an enzyme inhibitor. Notably, it interacts with carbonic anhydrase (CA), an enzyme crucial for regulating pH and ion transport.

Enzyme Inhibition Studies

Inhibition assays revealed that this compound selectively inhibits CA IX over CA II, suggesting its potential for targeted cancer therapies.

Industrial Applications

Beyond medicinal uses, this compound is also valuable in industrial applications:

Synthesis of Chelating Agents and Surfactants

The compound serves as a building block for the synthesis of chelating agents used in various applications including latex paints and fabric softeners. Its incorporation into these products enhances their performance by improving texture and reducing harshness.

Material Science Applications

Recent studies have explored the incorporation of this compound into advanced materials:

Nanocellulose Aerogels

this compound has been utilized in the synthesis of amine-modified spherical nanocellulose aerogels. These aerogels exhibit high surface areas and unique porous structures, making them suitable for applications in filtration and catalysis.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)-1,3-benzoxazole: Lacks the sulfonamide group, which may result in different biological activities.

1,3-Benzoxazole-5-sulfonamide: Lacks the aminomethyl group, affecting its interaction with biological targets.

2-(Aminomethyl)-1,3-benzothiazole-5-sulfonamide: Contains a sulfur atom in place of the oxygen in the benzoxazole ring, which can alter its chemical properties.

Uniqueness

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both the aminomethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action.

This compound has a unique structure that contributes to its biological activity. The sulfonamide group is known for its role in enzyme inhibition, while the benzoxazole moiety can interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit selective antibacterial properties. For instance, studies have shown that related compounds are effective against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | B. subtilis | TBD |

| Related Compound A | E. coli | TBD |

| Related Compound B | C. albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The mechanism appears to involve the activation of apoptotic pathways and modulation of cell cycle regulators .

Case Study: Apoptosis Induction

In a study investigating the effects on MDA-MB-231 cells, compound 4e (a derivative) demonstrated a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups .

Table 2: Apoptotic Effects of Benzoxazole Derivatives

| Compound | Cell Line | Annexin V-FITC Positive Cells (%) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Compound 4e | MDA-MB-231 | 22.04% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes .

Enzyme Inhibition

Inhibition studies have shown that compounds containing the benzoxazole structure can selectively inhibit CA IX over CA II, suggesting potential for targeted therapies in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzoxazole ring significantly influence both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups enhances activity against specific targets .

Properties

IUPAC Name |

2-(aminomethyl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4,9H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXBMJLAHBWJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.